N-(3-phenylpropyl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(3-phenylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c18-15(14-9-5-10-16-12-14)17-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,17,18) |
InChI Key |
DGVNUZBITSWBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Biological Activity
N-(3-phenylpropyl)pyridine-3-carboxamide, also known as NPP3C, is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of virology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the chemical formula and features a pyridine ring substituted with a phenylpropyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.
The biological activity of NPP3C is primarily attributed to its ability to interact with specific enzymes and receptors. It is known to inhibit the replication of several viruses, including Dengue virus (DENV) and other flaviviruses such as West Nile virus and Zika virus. The compound's mechanism involves:
- Inhibition of Viral Replication : NPP3C has been shown to impede viral RNA replication, highlighting its potential as an antiviral agent. Structure-activity relationship (SAR) studies have indicated that specific structural elements are crucial for its antiviral efficacy .
- Targeting Post-Entry Steps : Time-of-drug-addition experiments suggest that NPP3C acts at a post-entry stage of the viral life cycle, specifically affecting viral RNA replication without influencing translation or the formation of replication organelles .
Antiviral Activity
Recent studies have reported the half-maximal effective concentration (EC50) values for NPP3C against DENV at approximately 7.1 μM. This indicates a moderate level of antiviral activity, which is significant given the absence of current antiviral treatments for DENV .
| Virus | EC50 (μM) | Mechanism |
|---|---|---|
| Dengue Virus | 7.1 | Inhibits RNA replication |
| West Nile Virus | Not specified | Inhibits RNA replication |
| Zika Virus | Not specified | Inhibits RNA replication |
Other Biological Activities
NPP3C has also been investigated for its potential fungicidal properties. Research suggests that derivatives of N-(3-phenylpropyl)carboxamide exhibit enhanced fungicidal activity against various phytopathogenic fungi, indicating a broader spectrum of biological activity .
Case Studies
- Dengue Virus Inhibition : A study screened a library of compounds for inhibitors against DENV and identified NPP3C as one of the top candidates. The compound demonstrated significant inhibition of DENV replication in infected cells without cytotoxic effects at the tested concentrations .
- Fungicidal Activity : Another study focused on the synthesis of carboxamide derivatives, including NPP3C, which showed promising results in controlling phytopathogenic fungi. The findings suggest that modifications to the chemical structure can enhance antifungal properties .
Structure-Activity Relationship (SAR)
The SAR studies conducted on NPP3C revealed critical insights into how modifications to its structure can influence its biological activity. For instance:
- Substituents on the Pyridine Ring : Variations in substituents can significantly alter the compound's binding affinity to viral targets.
- Phenylpropyl Group Modifications : Changes in this group can enhance or diminish antiviral potency.
These findings are essential for guiding future drug development efforts aimed at optimizing NPP3C and similar compounds for therapeutic applications.
Comparison with Similar Compounds
Research Findings and Trends
- Antimicrobial Potential: The oxime derivative’s inclusion in a study on Tribulus terrestris extract suggests antibacterial screening relevance, though mechanistic details are unspecified.
- Metabolic Stability: Trifluoromethyl and methoxyimino groups in analogs may enhance metabolic stability, a critical factor in drug development.
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most direct method involves activating pyridine-3-carboxylic acid with a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). The activated intermediate reacts with 3-phenylpropylamine in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions. This method typically achieves yields of 70–85% after purification by flash chromatography. For example, a protocol adapted from nucleotide synthesis involves stirring equimolar amounts of nicotinic acid and 3-phenylpropylamine with EDC and HOBt in DMF at 0°C for 1 hour, followed by room-temperature reaction for 12–24 hours.
Acyl Chloride Route
Pyridine-3-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous tetrahydrofuran (THF) for 2–4 hours, after which the acyl chloride is isolated via solvent evaporation. Subsequent treatment with 3-phenylpropylamine in the presence of a base such as triethylamine (TEA) yields the target carboxamide. This method offers scalability, with reported yields exceeding 80% in optimized conditions. A patent-derived protocol highlights the use of pyridine as both a solvent and base, enabling efficient chloride displacement at 50°C for 6 hours.
Radical Alkylation Approach
A less conventional but innovative method involves radical-mediated alkylation using diacyl peroxides. In this approach, N-(3-phenylpropyl)nicotinamide is synthesized via a three-component reaction involving pyridine-3-carboxamide, 3-phenylpropyl bromide, and a radical initiator such as azobisisobutyronitrile (AIBN). While this method is noted for its para-selectivity in pyridine functionalization, it requires extended reaction times (48–96 hours) and yields approximately 67–85% after chromatographic purification.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile enhance carbodiimide-mediated coupling by stabilizing charged intermediates, while ethereal solvents (e.g., THF) favor acyl chloride reactivity. Elevated temperatures (40–50°C) accelerate acyl chloride-amine reactions but risk side product formation, necessitating careful thermal control.
Stoichiometry and Additives
Molar ratios of 1:1.2 (acid:amine) are standard to ensure complete conversion. Catalytic additives such as 4-dimethylaminopyridine (DMAP) improve yields in carbodiimide couplings by mitigating racemization and enhancing activation kinetics. In radical-based methods, stoichiometric quantities of diacyl peroxides are critical for initiating chain propagation.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel flash chromatography using gradients of ethyl acetate and hexanes. For high-purity applications (>98%), reversed-phase preparative HPLC with C18 columns and acetonitrile-water mobile phases is employed.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
-
¹H NMR (CDCl₃): δ 8.90 (s, 1H, pyridine H-2), 8.20 (d, 1H, pyridine H-6), 7.60 (m, 1H, pyridine H-5), 7.30–7.10 (m, 5H, phenyl), 3.60 (t, 2H, NCH₂), 2.70 (t, 2H, CH₂Ph), 1.90 (m, 2H, CH₂).
-
¹³C NMR: Peaks at 167.5 ppm (C=O), 150.2 ppm (pyridine C-3), and 140.1 ppm (phenyl C-1) are diagnostic.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide coupling | 70–85% | 12–24 h | High purity, mild conditions | Cost of coupling reagents |
| Acyl chloride route | 80–90% | 6–8 h | Scalability, minimal byproducts | Handling hazardous reagents (SOCl₂) |
| Radical alkylation | 67–85% | 48–96 h | Para-selectivity | Long reaction time, complex setup |
Industrial and Research Applications
The compound serves as a precursor in cannabinoid receptor agonists and kinase inhibitors. Its robust synthesis routes enable large-scale production for pharmaceutical intermediates, with recent patents emphasizing modifications at the pyridine nitrogen for enhanced bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-phenylpropyl)pyridine-3-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer :
- Step 1 : Start with pyridine-3-carboxylic acid and 3-phenylpropylamine. Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation .
- Step 2 : Optimize solvent choice (e.g., dichloromethane or DMF) and temperature (typically 0–25°C). Control pH using bases like triethylamine to deprotonate intermediates .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
- Key Consideration : Impurities from side reactions (e.g., over-alkylation) require stringent purification. Yield optimization may involve iterative adjustments of stoichiometry and reaction time .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyridine ring, phenylpropyl chain, and amide linkage. Key signals include aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ ~6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 295.1445 for CHNO) .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound derivatives?
- Methodological Answer :
- Step 1 : Systematically modify substituents:
- Vary the phenylpropyl chain (e.g., substituents on the phenyl ring, chain length) .
- Replace pyridine with other heterocycles (e.g., quinoline, thiophene) .
- Step 2 : Test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., cancer cell lines) .
- Step 3 : Use computational tools (e.g., molecular docking) to correlate structural changes with binding affinity. For example, pyridine ring interactions with hydrophobic pockets can be modeled using software like AutoDock .
- Case Study : Analogous compounds with cyclopropylmethyl groups showed enhanced receptor binding in neurological targets, suggesting steric and electronic effects are critical .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Strategy 1 : Standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls). For instance, discrepancies in IC values may arise from varying DMSO concentrations .
- Strategy 2 : Verify compound purity (>95% via HPLC) and stability (e.g., test for degradation under assay conditions) .
- Strategy 3 : Replicate studies with orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
- Example : A study on pyridine carboxamide antivirals found conflicting results due to differences in viral strain susceptibility; cross-validation with multiple strains resolved ambiguity .
Q. How can in silico modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Step 1 : Generate a 3D structure using tools like Open Babel or ChemDraw. Optimize geometry via density functional theory (DFT) .
- Step 2 : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., CD38 or metabolic enzymes). Focus on hydrogen bonding (amide group) and π-π stacking (pyridine and phenyl rings) .
- Step 3 : Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .
- Case Study : A computational study on SARS-CoV-2 spike protein inhibitors identified pyridine carboxamides as potent binders, guiding subsequent wet-lab experiments .
Q. What are the critical considerations in designing in vitro assays to assess the metabolic stability of this compound?
- Methodological Answer :
- Consideration 1 : Use liver microsomes (human or rodent) to simulate Phase I metabolism. Monitor parent compound depletion via LC-MS/MS .
- Consideration 2 : Control for pH (7.4), temperature (37°C), and cofactor availability (NADPH for cytochrome P450 enzymes) .
- Consideration 3 : Include reference compounds (e.g., verapamil for high clearance, propranolol for moderate clearance) to benchmark metabolic rates .
- Advanced Tip : Combine with hepatocyte assays to evaluate Phase II metabolism (e.g., glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
